Physicochemical Differentiation from the C5-Carboxylic Acid Analog
Direct physicochemical comparison between 1-(methylsulfonyl)indoline-5-carboxamide and its closest commercially available analog, 1-(methylsulfonyl)indoline-5-carboxylic acid (CAS 712319-44-3), reveals key differences that impact synthetic utility. The carboxamide exhibits a higher molecular weight (240.28 vs. 241.26 g/mol), a distinct boiling point (427.9 vs. ~404.8 °C), and, critically, the primary amide provides a hydrogen bond donor/acceptor pharmacophore and a synthetic handle for further derivatization (e.g., to substituted amides or nitriles) that the carboxylic acid does not offer [1]. These properties make the carboxamide a more versatile intermediate for medicinal chemistry campaigns targeting amide-containing lead molecules .
| Evidence Dimension | Molecular Properties and Synthetic Utility |
|---|---|
| Target Compound Data | Mol. Wt.: 240.28 g/mol; Boiling Point: 427.9±55.0 °C; Functional Group: Primary carboxamide (donor/acceptor) |
| Comparator Or Baseline | 1-(Methylsulfonyl)indoline-5-carboxylic acid (CAS 712319-44-3): Mol. Wt.: 241.26 g/mol; Boiling Point: ~404.8 °C (predicted); Functional Group: Carboxylic acid |
| Quantified Difference | Carboxamide provides dual H-bond donor/acceptor; the acid is predominantly a donor. Carboxamide enables direct amide coupling diversification absent in the acid. |
| Conditions | Computed and vendor-reported physicochemical properties |
Why This Matters
Researchers procuring a 1-(methylsulfonyl)indoline-5-substituted building block must select the carboxamide over the acid when the synthetic route requires a primary amide functionality, directly avoiding additional protection/deprotection steps.
- [1] EPA T.E.S.T. / ChemChart. (n.d.). 1-(methylsulfonyl)indoline-5-carboxylic acid (712319-44-3). Boiling Point: 404.84 C. View Source
